

Application Notes and Protocols: Intracerebroventricular (ICV) Injection of CJ-15,208

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Compound of Interest		
Compound Name:	CJ-15208	
Cat. No.:	B15619413	Get Quote

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Introduction

CJ-15,208 is a cyclic tetrapeptide that has been identified as a potent and selective kappa opioid receptor (KOR) antagonist.[1][2][3][4] Its structure consists of one tryptophan, one D-proline, and two L-phenylalanine residues.[2] The L-Trp isomer of CJ-15,208 is consistent with the natural product.[3] Intracerebroventricular (ICV) administration of CJ-15,208 allows for the direct investigation of its effects on the central nervous system (CNS), bypassing the blood-brain barrier.[5][6] These application notes provide detailed protocols for the ICV injection of CJ-15,208 in rodent models and summarize its effects on opioid-mediated behaviors.

Mechanism of Action

CJ-15,208 and its D-Trp isomer exhibit high affinity and selectivity for the kappa opioid receptor (KOR).[1][7] In vitro studies have demonstrated its ability to antagonize the effects of KOR agonists.[1][2] The primary mechanism of action of CJ-15,208 is the blockade of KOR signaling pathways in the brain. Activation of KOR by endogenous ligands, such as dynorphin, or exogenous agonists leads to a variety of cellular responses, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. By antagonizing KOR, CJ-15,208 can prevent or reverse these effects, making it a



valuable tool for studying the role of the KOR system in various physiological and pathological processes, including stress, addiction, and mood disorders.[1][8]

Data Presentation

In Vitro Receptor Binding Affinity

Compound	Receptor	K i (nM)
L-Trp CJ-15,208	Карра (к)	30-35
D-Trp CJ-15,208	Карра (к)	30-35
L-Trp CJ-15,208	Mu (μ)	~260
L-Trp CJ-15,208	Delta (δ)	~2600

Data compiled from multiple sources.[1][2]

In Vivo Antagonist Activity of ICV Administered [D-

Trp]CJ-15,208

Pretreatment Dose (nmol, i.c.v.)	Challenge	Effect	Duration of Action
1 and 3	U50,488 (KOR agonist)	Robust KOR antagonism	< 18 hours

This data highlights the short-acting nature of the antagonism.[1][9]

Experimental Protocols Intracerebroventricular (ICV) Cannula Implantation

Aseptic surgical techniques are critical for this procedure to prevent infection and ensure animal welfare.[6]

Materials:

Stereotaxic apparatus



- Anesthesia system (e.g., isoflurane)
- Surgical drill
- Guide cannula (e.g., 26-gauge)
- Dummy cannula
- Dental cement
- Suturing material
- Analgesics and antibiotics

Procedure:

- Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent and secure it in the stereotaxic frame.
- Make a midline incision on the scalp to expose the skull.
- · Identify the bregma and lambda landmarks.
- Using the stereotaxic coordinates for the lateral ventricle (e.g., for mice: +0.5mm caudal and +1.0mm lateral to bregma; -2.0mm ventral from the skull surface), drill a small hole through the skull.[10]
- Slowly lower the guide cannula to the target depth.
- Secure the cannula to the skull using dental cement.
- Insert a dummy cannula to keep the guide cannula patent.
- Suture the scalp incision around the implant.
- Administer post-operative analgesics and allow the animal to recover for at least one week before any experimental procedures.



Intracerebroventricular (ICV) Injection of CJ-15,208

Materials:

- CJ-15,208 (L-Trp or D-Trp isomer)
- Vehicle (e.g., 50% DMSO in sterile saline)[1]
- Injection cannula (e.g., 33-gauge) connected to a Hamilton syringe via tubing
- Infusion pump

Procedure:

- Gently restrain the animal and remove the dummy cannula from the guide cannula.
- Prepare the desired concentration of CJ-15,208 in the vehicle. A common dose for in vivo antagonist activity is 3 nmol.[1]
- Draw the CJ-15,208 solution into the Hamilton syringe, ensuring there are no air bubbles.
- Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip
 of the guide cannula.
- Infuse the solution at a slow rate (e.g., 0.5 μL/min) for a total volume of typically 5 μL for mice.[1]
- Leave the injection cannula in place for a short period (e.g., 1 minute) to allow for diffusion and prevent backflow.
- Slowly withdraw the injection cannula and replace the dummy cannula.
- Return the animal to its home cage and monitor for any adverse reactions.

Assessment of KOR Antagonism: 55°C Warm-Water Tail-Withdrawal Assay

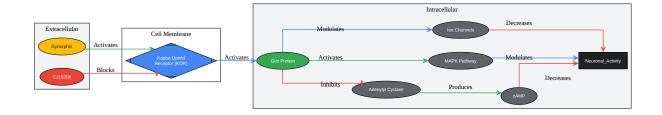


This assay is used to measure the antinociceptive effects of opioid agonists and the ability of antagonists to block these effects.[1][7]

Procedure:

- Administer CJ-15,208 or vehicle via ICV injection as described above.
- At a specified time point post-injection (e.g., 80 minutes to allow for peak antagonist effect),
 administer a KOR agonist such as U50,488 (e.g., 10 mg/kg, i.p.).[1]
- After a set time following agonist administration (e.g., 40 minutes), measure the tailwithdrawal latency by immersing the distal portion of the animal's tail in a 55°C water bath.[1]
- Record the time it takes for the animal to withdraw its tail. A cut-off time (e.g., 15 seconds)
 should be established to prevent tissue damage.[7]
- Compare the tail-withdrawal latencies between groups pretreated with vehicle and CJ-15,208 to determine the antagonist effect. A significant reduction in the agonist-induced increase in tail-withdrawal latency indicates KOR antagonism.[1]

Visualizations Signaling Pathway





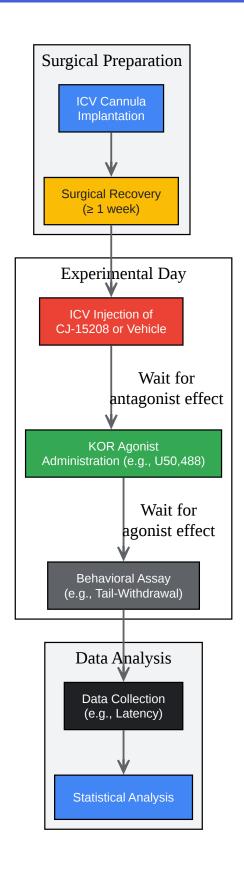
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Caption: Kappa Opioid Receptor (KOR) Signaling Pathway and the antagonistic action of **CJ-15208**.

Experimental Workflow





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